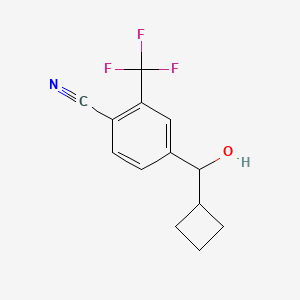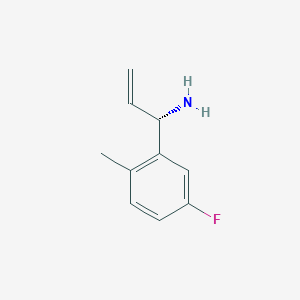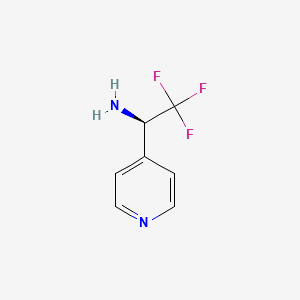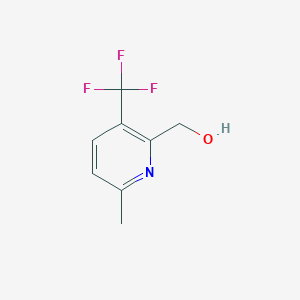
(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol is an organic compound with the molecular formula C7H6F3NO It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a methyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol typically involves the reaction of 6-trifluoromethylpyridine with methanethiol. The process begins with the reaction of 6-trifluoromethylpyridine with potassium carbonate to form the corresponding trifluoromethylpyridine-3-phenolate. This intermediate is then subjected to a transesterification reaction with methyl mercaptan to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of (6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
(6-Trifluoromethyl-pyridin-2-yl)methanol: Similar in structure but lacks the methyl group at the 6-position.
2-(Trifluoromethyl)pyridine-5-methanol: Similar in structure but has the hydroxymethyl group at a different position.
Uniqueness
(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol is unique due to the presence of both a trifluoromethyl group and a hydroxymethyl group on the pyridine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H8F3NO |
|---|---|
分子量 |
191.15 g/mol |
IUPAC名 |
[6-methyl-3-(trifluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H8F3NO/c1-5-2-3-6(8(9,10)11)7(4-13)12-5/h2-3,13H,4H2,1H3 |
InChIキー |
JYCMGNXYYVXEOV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)C(F)(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


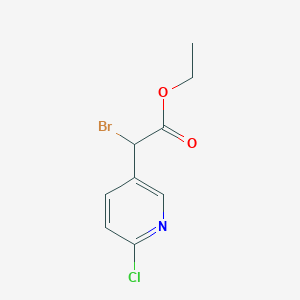

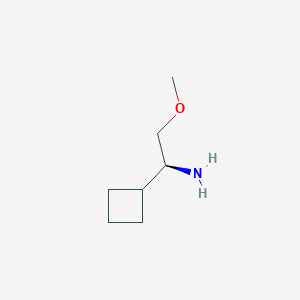
![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hcl](/img/structure/B13043509.png)
![Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride](/img/structure/B13043514.png)


![3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13043528.png)

